molecular formula C26H31N3O5 B14990642 N-cyclohexyl-3,4,5-trimethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

N-cyclohexyl-3,4,5-trimethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

Cat. No.: B14990642
M. Wt: 465.5 g/mol
InChI Key: FQLLZPKIOARTLG-UHFFFAOYSA-N
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Description

N-cyclohexyl-3,4,5-trimethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzamide core substituted with cyclohexyl, trimethoxy, and oxadiazole groups, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-3,4,5-trimethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-3,4,5-trimethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-cyclohexyl-3,4,5-trimethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    3,4,5-trimethoxy-N-(4-methylphenyl)benzamide: Similar structure but lacks the oxadiazole ring.

    3,4,5-trimethoxy-N-(piperidin-3-yl)benzamide: Similar structure but contains a piperidine ring instead of cyclohexyl.

Uniqueness

N-cyclohexyl-3,4,5-trimethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. This structural feature may enhance its stability, reactivity, and potential biological activities compared to similar compounds .

Properties

Molecular Formula

C26H31N3O5

Molecular Weight

465.5 g/mol

IUPAC Name

N-cyclohexyl-3,4,5-trimethoxy-N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide

InChI

InChI=1S/C26H31N3O5/c1-17-10-12-18(13-11-17)25-27-23(34-28-25)16-29(20-8-6-5-7-9-20)26(30)19-14-21(31-2)24(33-4)22(15-19)32-3/h10-15,20H,5-9,16H2,1-4H3

InChI Key

FQLLZPKIOARTLG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CN(C3CCCCC3)C(=O)C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

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